molecular formula C8H6BrN3O2 B1433044 methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1422772-79-9

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No.: B1433044
CAS No.: 1422772-79-9
M. Wt: 256.06 g/mol
InChI Key: AIAXARHLQDMTCY-UHFFFAOYSA-N
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Description

Structural Significance of Heterocyclic Aromatic Systems

Heterocyclic aromatic compounds, exemplified by the pyrrolo[2,3-b]pyrazine framework, represent a fundamental class of organic molecules where at least one carbon atom in the aromatic ring is replaced by heteroatoms such as nitrogen, oxygen, or sulfur. The structural significance of these systems lies in their adherence to Hückel's rule of aromaticity, which requires cyclic, planar molecules containing 4n+2 pi electrons in a conjugated system. In the case of this compound, both the pyrrole and pyrazine components satisfy these criteria, creating a stable aromatic framework that forms the foundation for its chemical and biological properties.

The pyrrole component of the pyrrolopyrazine system demonstrates the unique electronic characteristics of five-membered heterocycles. In pyrrole, the nitrogen atom contributes two electrons from its lone pair to the aromatic pi system, resulting in a total of six pi electrons that satisfy Hückel's 4n+2 rule where n equals one. This electron contribution renders the nitrogen atom in pyrrole non-basic, as the lone pair electrons are delocalized within the aromatic system rather than being available for protonation. The resulting electron density distribution creates a nucleophilic character at positions 2 and 3 of the pyrrole ring, which influences the reactivity patterns observed in pyrrolopyrazine derivatives.

The pyrazine moiety within the pyrrolopyrazine framework represents a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship. Each nitrogen atom in pyrazine contributes one electron to the aromatic pi system, similar to the carbon atoms in benzene, resulting in a total of six pi electrons. Unlike pyrrole nitrogen, the nitrogen atoms in pyrazine retain their basicity because their lone pairs occupy sp2 orbitals in the plane of the ring and do not participate in the aromatic pi system. This fundamental difference in nitrogen character between the pyrrole and pyrazine components creates complementary electronic properties within the fused pyrrolopyrazine system.

Structural Component Ring Size Nitrogen Count Pi Electrons Nitrogen Character Aromatic Contribution
Pyrrole 5-membered 1 6 Non-basic Lone pair (2e⁻)
Pyrazine 6-membered 2 6 Basic Single electron each
Pyrrolopyrazine Fused bicyclic 3 10 Mixed Combined system

The fusion of pyrrole and pyrazine rings in the pyrrolopyrazine system creates a bicyclic aromatic framework that exhibits unique electronic properties not found in either component individually. The resulting 10 pi-electron system follows the extended Hückel rule for polycyclic aromatic systems, where the total electron count satisfies the 4n+2 requirement. This extended conjugation enhances the stability of the molecule while providing multiple sites for electrophilic and nucleophilic attack, depending on the specific substitution pattern and electronic effects of functional groups.

Historical Development of Pyrrolopyrazine Chemistry

The historical development of pyrrolopyrazine chemistry traces its origins to fundamental discoveries in heterocyclic aromatic compound synthesis during the mid-20th century. Early investigations into these bicyclic systems were motivated by the recognition that fused heterocycles often exhibit enhanced biological activity compared to their monocyclic counterparts. The synthesis of 5H-pyrrolo[2,3-b]pyrazine was first reported through thermal cyclization of pyrazinylhydrazones, representing a significant milestone in the development of this chemical class. This pioneering work established the foundation for subsequent synthetic methodologies and structure-activity relationship studies that continue to drive innovation in pyrrolopyrazine chemistry.

The evolution of pyrrolopyrazine synthesis methodologies has been marked by continuous improvements in efficiency, selectivity, and environmental sustainability. Early synthetic approaches relied on harsh reaction conditions and multi-step procedures that limited practical applications. However, advances in organic synthesis have led to the development of more sophisticated methodologies that enable precise control over substitution patterns and stereochemistry. The synthesis of this compound and related derivatives has benefited from these methodological advances, allowing researchers to access diverse structural variants for biological evaluation.

The medicinal chemistry applications of pyrrolopyrazine derivatives have expanded significantly since their initial discovery, driven by recognition of their therapeutic potential across multiple disease areas. Early studies focused primarily on fundamental chemical properties and basic biological screening, but contemporary research has embraced rational drug design approaches that leverage detailed understanding of structure-activity relationships. The development of pyrrolopyrazine-based kinase inhibitors exemplifies this evolution, with systematic optimization campaigns leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Time Period Key Developments Synthetic Methods Biological Applications Representative Compounds
1970s Initial synthesis Thermal cyclization Basic screening 5H-pyrrolo[2,3-b]pyrazine
1990s Method optimization Improved cyclization Antitumor activity Substituted derivatives
2000s Medicinal chemistry Advanced synthesis Kinase inhibition JAK3 inhibitors
2010s Rational design Structure-based Cancer therapy CDK8 inhibitors
2020s Clinical development Green chemistry Precision medicine Optimized candidates

The contemporary landscape of pyrrolopyrazine chemistry is characterized by sophisticated approaches to molecular design that integrate computational modeling, structure-based drug design, and advanced synthetic methodologies. Current research efforts focus on developing pyrrolopyrazine derivatives with enhanced selectivity profiles and improved pharmacological properties. The identification of this compound as a valuable synthetic intermediate has facilitated access to diverse structural analogs, enabling comprehensive exploration of structure-activity relationships within this chemical class.

Properties

IUPAC Name

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXARHLQDMTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=C(N=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromination and Subsequent Esterification

A common approach involves:

  • Bromination of 5H-pyrrolo[2,3-b]pyrazine derivatives at the 2-position using brominating agents.
  • Introduction of the carboxylate group at the 7-position either by direct carboxylation or via substitution.
  • Methyl ester formation by reaction with methanol or methylating agents.

Related Synthetic Routes from Literature Analogues

Research on related compounds such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives provides insight into the preparation:

Step Reaction Conditions Yield Notes
1. Reaction of 2-bromo-5H-pyrrolo[2,3-b]pyrazine with sodium hydride in anhydrous DMF at 0-5 °C 97% Formation of reactive intermediates for further substitution
2. Addition of p-toluenesulfonyl chloride in DMF at 0-5 °C, stirred 18h at ambient temperature High yield (79-97%) Tosylation step used to activate or protect functional groups
3. Work-up by quenching in ice water, filtration, and drying Standard isolation procedure

Though this example is for tosylated derivatives, similar nucleophilic substitution and esterification strategies are applicable for methyl ester formation.

Palladium-Catalyzed Coupling for Substituted Derivatives

For related methylated derivatives (e.g., 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine), palladium-catalyzed coupling using sodium formate and palladium diacetate in DMF with triethylamine at 50 °C under inert atmosphere has been reported, yielding 16% product. This suggests that transition-metal catalysis can be employed for functional group installation, which may be adapted for esterification steps.

Summary Table of Preparation Conditions and Yields

Compound / Step Reagents & Conditions Solvent Temperature Time Yield Reference
2-bromo-5H-pyrrolo[2,3-b]pyrazine + NaH NaH (60%), anhydrous DMF DMF 0-5 °C 30 min 97% (intermediate)
Addition of p-toluenesulfonyl chloride p-Toluenesulfonyl chloride in DMF DMF 0-5 °C to RT 18 h 79-97% (tosylated product)
Pd-catalyzed methylation (analogue) Sodium formate, Pd(OAc)2, NEt3 DMF 50 °C 18 h 16% (methylated analogue)

Analytical and Purification Notes

  • Reaction progress is typically monitored by LC/MS, with retention times and mass-to-charge ratios confirming product formation.
  • Purification is achieved by filtration, washing with cold water, drying under vacuum, and chromatographic techniques (e.g., column chromatography using petroleum ether/ethyl acetate mixtures).
  • Yields vary depending on solvent, temperature, and reaction time, with lower temperatures favoring higher selectivity.

Research Findings and Considerations

  • Sodium hydride in anhydrous DMF is effective for deprotonation and activation of the pyrrolo[2,3-b]pyrazine ring for subsequent substitution reactions.
  • p-Toluenesulfonyl chloride serves as an activating agent for functional group transformations but may be replaced or omitted depending on the desired final product.
  • Esterification to form the methyl ester can be achieved by classical Fischer esterification or via methylating agents, though specific optimized protocols for this compound are scarce.
  • Transition metal-catalyzed methods offer alternative routes for functionalization but may require optimization for yield improvement.

Chemical Reactions Analysis

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate serves as a crucial scaffold in the development of kinase inhibitors. These inhibitors are vital for cancer treatment due to their ability to interfere with specific signaling pathways involved in tumor growth and survival.

Case Study: Kinase Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various kinases, including Janus Kinases (JAKs), which are implicated in inflammatory diseases. The compound's mechanism involves binding to the active site of the kinase, disrupting its function and thereby modulating disease progression .

Biological Studies

The compound is utilized in biological research to explore various pathways involving kinase activity. Its structural modifications can lead to enhanced biological effects, particularly in targeting specific enzymes or receptors.

Table: Biological Activities of this compound

Activity TypeDescriptionReference
Antitumor ActivityInhibits cell proliferation in cancer cell lines
Antimicrobial EffectsExhibits activity against various microbial strains
Anti-inflammatoryModulates inflammatory responses in cellular models

Materials Science

In materials science, this compound is explored for its potential to develop new materials with unique properties such as conductivity and fluorescence. The compound's ability to form complexes with metals can lead to innovative applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit kinases and other enzymes, modulate signaling pathways, and interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound References
2-Bromo-5H-pyrrolo[2,3-b]pyrazine 875781-44-5 C₆H₄BrN₃ Bromine at position 2; no ester 197.02 Lacks ester group; simpler scaffold
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine 1422772-78-8 C₆H₃Br₂N₃ Bromines at positions 2 and 7 275.92 Increased electrophilicity; dual reactivity sites
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate 125208-06-2 C₁₀H₁₀BrN₃O₂ Ethyl ester; methyl at position 6 284.11 Enhanced lipophilicity; slower ester hydrolysis
7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine 1818847-41-4 C₁₃H₁₀BrN₃O₂S Sulfonyl group at position 5 344.25 Steric hindrance; potential protease inhibition
2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde 1185428-34-5 C₁₂H₁₇BrN₃O₂Si SEM-protected aldehyde at position 7 359.26 Improved stability; aldehyde enables further derivatization

Data Table: Comparative Analysis

Property Target Compound 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Ethyl 2-bromo-6-methyl Derivative Sulfonyl Derivative
Molecular Weight 256.06 197.02 284.11 344.25
Reactive Sites Bromine (C2), ester (C7) Bromine (C2) Bromine (C2), ethyl ester (C7) Bromine (C7), sulfonyl (C5)
Solubility Moderate (polar aprotic solvents) Low (nonpolar solvents) Enhanced (ethyl ester) Low (steric bulk)
Synthetic Utility Cross-coupling, ester hydrolysis Direct arylation Lipophilic intermediates Enzyme inhibition

Biological Activity

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H7BrN2O2
  • Molecular Weight : 243.06 g/mol
  • CAS Number : 875781-43-4

The compound features a bromine atom and a carboxylate group, which are critical for its biological interactions and reactivity.

Kinase Inhibition

This compound has been identified as a potential inhibitor of various kinases, which are crucial in cellular signaling pathways. Kinases play significant roles in regulating cell growth, metabolism, and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer.

  • Mechanism of Action :
    • The compound binds to the active sites of kinases, thereby inhibiting their activity. This action disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Selectivity :
    • Research indicates that modifications to the pyrrolo[2,3-b]pyrazine scaffold can enhance selectivity for specific kinases. For instance, studies have shown that variations in substituents can significantly affect binding affinity and inhibitory potency against targets like FGFR1 (Fibroblast Growth Factor Receptor 1) and JAK3 (Janus Kinase 3) .

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • In Vitro Studies :
    • A series of derivatives were synthesized and tested for their inhibitory activities against FGFR1. One derivative demonstrated an IC50 value of 0.6 nM, indicating potent inhibition at low concentrations .
  • Metabolic Stability :
    • In vitro metabolic stability assays revealed favorable properties for certain derivatives, with low clearance rates observed in human liver microsomes. This suggests potential for further development as therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : Formation of the pyrrolo[2,3-b]pyrazine structure from simpler precursors.
  • Bromination and Carboxylation : Introducing bromine and carboxylate groups to enhance biological activity.

Comparative Analysis

CompoundIC50 (nM)Target KinaseComments
This compound0.6FGFR1High potency
Derivative A1.2JAK3Moderate potency
Derivative B10Other kinasesLower selectivity

Q & A

Basic: What are the recommended synthetic routes for methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate?

Answer:
The compound can be synthesized via bromination of a pyrrolopyrazine precursor. Key steps include:

  • N-Alkylation : Base-mediated alkylation (e.g., using CS₂CO₃) of pyrrole derivatives with brominated intermediates, followed by cyclization with ammonium acetate .
  • Halogenation : Direct bromination at the 2-position using bromine sources (e.g., NBS or HBr) under controlled conditions .
  • Esterification : Carboxylation at the 7-position via esterification with methyl chloroformate in anhydrous conditions .
    Validation : Confirm intermediates via LC-MS and monitor reaction progress with TLC.

Basic: How to characterize the compound’s purity and structural integrity?

Answer:

  • Analytical Techniques :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at C2, methyl ester at C7) .
    • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ expected for C₉H₇BrN₃O₂) .
    • Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Basic: What are the stability considerations for this compound during storage and handling?

Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid exposure to strong acids/bases to prevent dehalogenation or ester cleavage .
  • Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and confirm stability via periodic NMR .

Advanced: How can the bromo substituent be leveraged in cross-coupling reactions for SAR studies?

Answer:

  • Palladium-Catalyzed Couplings : Use Suzuki-Miyaura (with aryl boronic acids) or Buchwald-Hartwig (with amines) reactions. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) ratios .
  • Reaction Design : Test substituent effects on bioactivity by introducing aryl, alkyl, or heterocyclic groups at C2 .
  • Troubleshooting : If coupling fails, check for steric hindrance from the methyl ester; consider protecting groups (e.g., SEM) .

Advanced: How to resolve contradictions in reported biological activity data for pyrrolopyrazine derivatives?

Answer:

  • Data Discrepancy Analysis :
    • Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .
    • Metabolic Stability : Test compound stability in liver microsomes; unstable metabolites may skew IC₅₀ values .
  • Case Study : For GABAₐ receptor binding (Ki = 50–162 nM), validate selectivity across receptor subtypes using radioligand displacement assays .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrrolopyrazine core?

Answer:

  • Direct C–H Arylation : Use Pd(OAc)₂ with pivalic acid as a catalyst to functionalize position 6 or 7 without pre-halogenation .
  • Electrophilic Substitution : Introduce nitro or sulfonyl groups at electron-rich positions (e.g., C5) using HNO₃ or SO₃ .
  • Computational Guidance : DFT calculations to predict reactive sites based on Fukui indices .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Process Optimization :
    • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
    • Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) .

Advanced: How to assess environmental impact during waste disposal?

Answer:

  • Waste Streams : Neutralize brominated byproducts with NaHCO₃ before disposal .
  • Biodegradability : Perform OECD 301F testing to measure aerobic degradation in sludge .
  • Alternatives : Explore bromine-free routes (e.g., triflation followed by cross-coupling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reactant of Route 2
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methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.